

An In-depth Technical Guide to 2,5-diphenyl-4-oxazolemethanol

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Compound of Interest

Compound Name: 4-Oxazolemethanol, 2,5-diphenyl-

Cat. No.: B3188900

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-diphenyl-4-oxazolemethanol, a trisubstituted oxazole derivative. Due to the limited availability of specific experimental data for this compound in public databases, this document establishes its chemical identity, proposes a plausible synthetic route based on established methodologies, and explores its potential biological significance by drawing parallels with structurally related oxazole compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazole-based molecules.

Chemical Identity

While specific experimental data for 2,5-diphenyl-4-oxazolemethanol is scarce, its chemical identity can be defined based on standard nomenclature and structural representation.

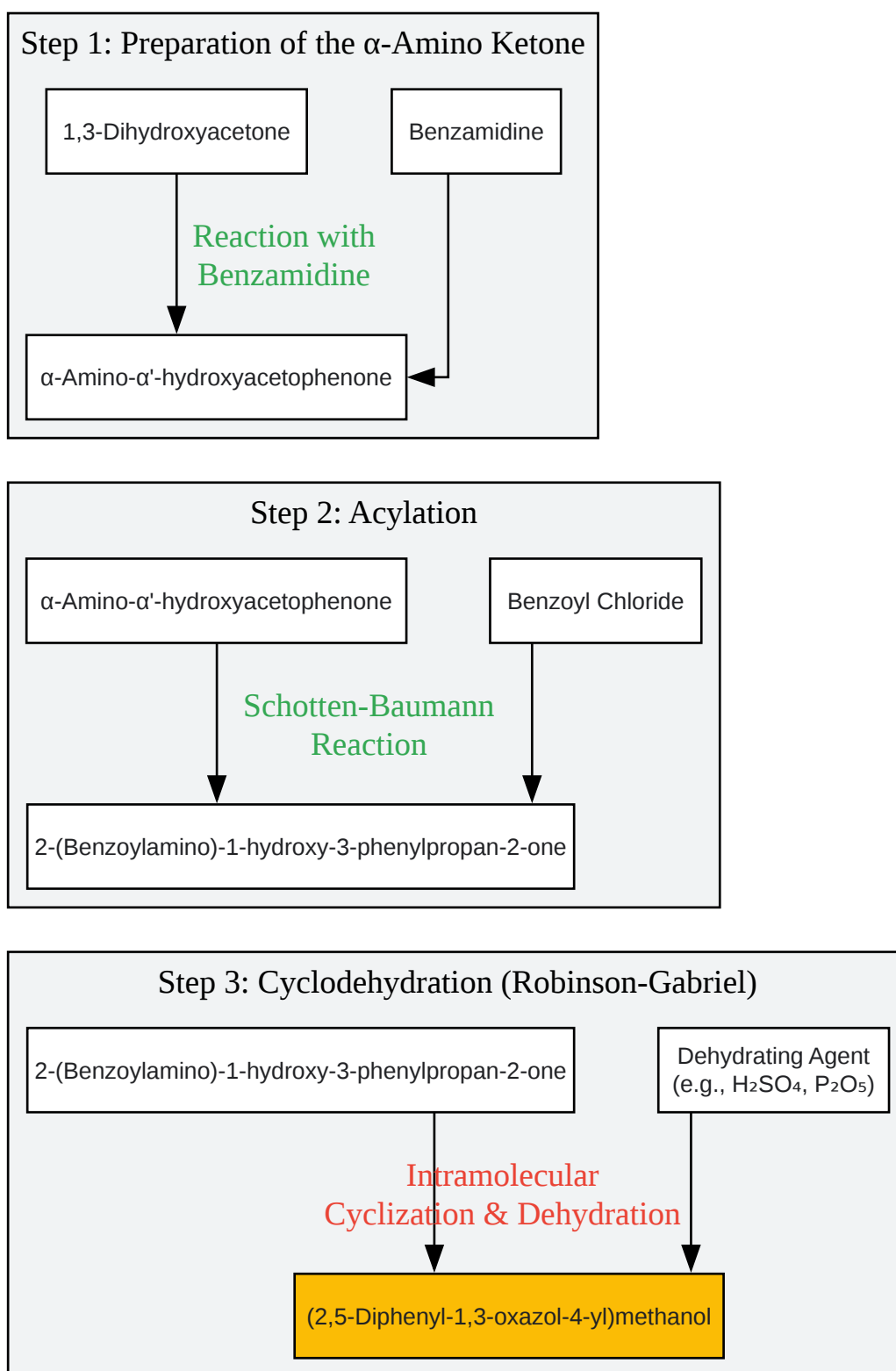
Identifier	Value
Common Name	2,5-diphenyl-4-oxazolemethanol
Systematic (IUPAC) Name	(2,5-Diphenyl-1,3-oxazol-4-yl)methanol
Molecular Formula	C ₁₆ H ₁₃ NO ₂
Molecular Weight	251.28 g/mol
CAS Number	Not assigned or readily available in public databases.

Proposed Synthesis: Robinson-Gabriel Synthesis

A plausible and efficient method for the synthesis of 2,5-diphenyl-4-oxazolemethanol is the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino ketone. For the target molecule, the synthesis would commence with a suitable α -amino ketone, followed by acylation and subsequent cyclization.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (2,5-Diphenyl-1,3-oxazol-4-yl)methanol.



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A proposed synthetic workflow for (2,5-Diphenyl-1,3-oxazol-4-yl)methanol.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-(Benzoylamino)-1-hydroxy-3-phenylpropan-2-one (Acylamino Ketone Intermediate)

- To a solution of α -amino- α' -hydroxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (1.2 equivalents).
- Cool the mixture in an ice bath.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired acylamino ketone.

Step 2: Cyclodehydration to form (2,5-Diphenyl-1,3-oxazol-4-yl)methanol

- Dissolve the purified 2-(benzoylamino)-1-hydroxy-3-phenylpropan-2-one (1 equivalent) in a suitable high-boiling point solvent.
- Add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (catalytic to stoichiometric amounts).
- Heat the reaction mixture to reflux and monitor the formation of the oxazole by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

- Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by recrystallization or column chromatography.

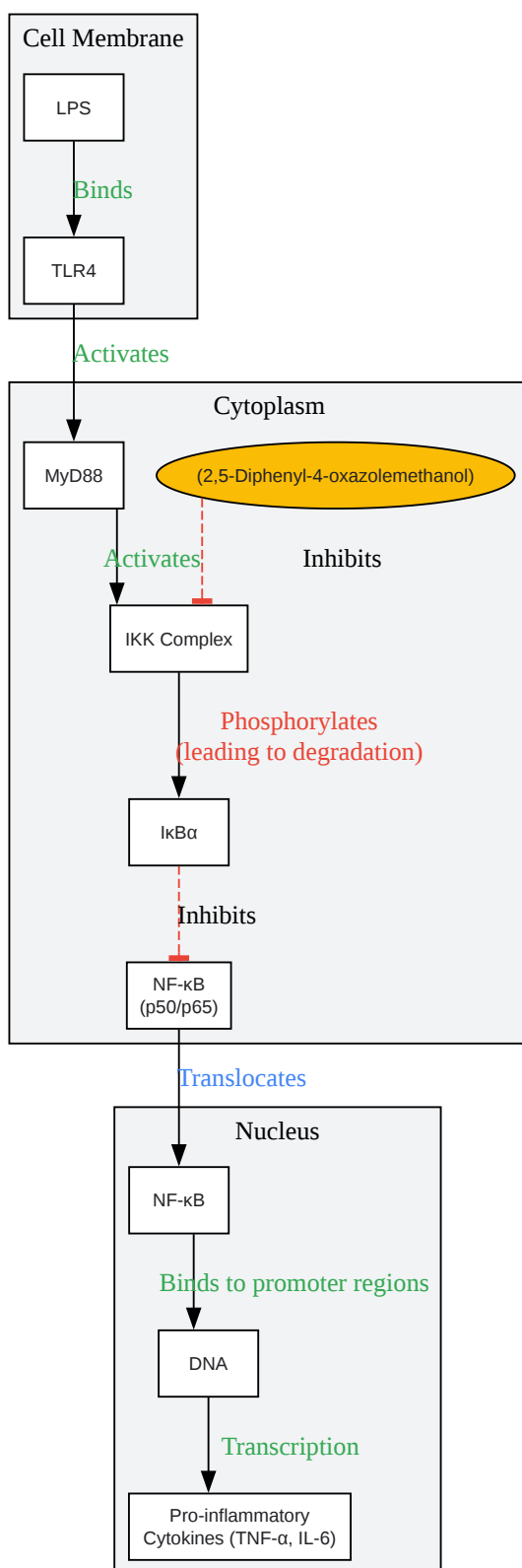
Potential Biological Significance and Therapeutic Applications

While 2,5-diphenyl-4-oxazolemethanol has not been extensively studied, the oxazole scaffold is a prominent feature in many biologically active compounds. The substitution pattern plays a crucial role in defining the biological activities of these derivatives.

Potential Biological Activity	Rationale based on Structurally Similar Compounds
Antimicrobial	Numerous oxazole derivatives have demonstrated potent activity against various bacterial and fungal strains. The presence of phenyl groups can enhance lipophilicity, potentially aiding in cell membrane penetration.
Anticancer	Substituted oxazoles have been investigated as inhibitors of various cancer-related targets, including tubulin polymerization and protein kinases.
Anti-inflammatory	Some oxazole-containing compounds have shown to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenase (COX).
Antitubercular	The oxazole nucleus is present in several compounds with activity against <i>Mycobacterium tuberculosis</i> .

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory properties of some oxazole derivatives, it is plausible that 2,5-diphenyl-4-oxazolemethanol could interact with inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits the NF- κ B signaling pathway, a key regulator of inflammation.



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Hypothetical inhibition of the NF-κB signaling pathway.

Structurally Related Compounds

To provide context, the following table summarizes information on compounds that are structurally related to 2,5-diphenyl-4-oxazolemethanol.

Compound Name	CAS Number	Molecular Formula	Key Features & Known Information
2,5-Diphenyloxazole	92-71-7	C ₁₅ H ₁₁ NO	Parent compound without the methanol group. Used as a scintillator.
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol	70502-03-3	C ₁₁ H ₁₁ NO ₂	A related oxazole with a methyl group at position 5 instead of a phenyl group.
2-Methyl-4,5-diphenyloxazole	14224-99-8	C ₁₆ H ₁₃ NO	Isomeric compound with a different substitution pattern.

Conclusion and Future Directions

2,5-diphenyl-4-oxazolemethanol represents an under-investigated molecule within the broader class of biologically active oxazoles. This guide has established its chemical identity and proposed a viable synthetic route. Future research should focus on the successful synthesis and characterization of this compound. Subsequent biological screening, guided by the activities of related oxazole derivatives, could reveal its potential as a novel therapeutic agent. In particular, evaluation of its antimicrobial, anticancer, and anti-inflammatory properties is warranted. The development of a scalable synthetic protocol would be a critical first step in enabling these important biological investigations.

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